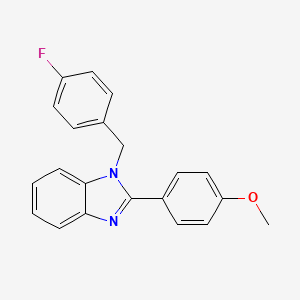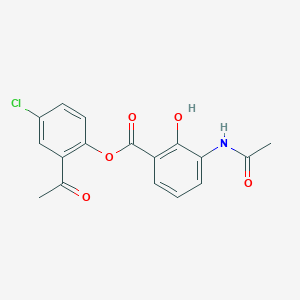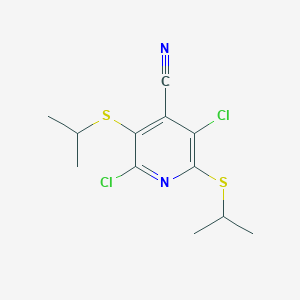
N,N'-bis(4-tert-butylbenzyl)benzene-1,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-bis(4-tert-butylbenzyl)benzene-1,3-dicarboxamide is an organic compound characterized by the presence of two 4-tert-butylbenzyl groups attached to a benzene-1,3-dicarboxamide core. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-tert-butylbenzyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 4-tert-butylbenzylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bonds. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-bis(4-tert-butylbenzyl)benzene-1,3-dicarboxamide may involve large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The final product is typically purified using industrial-scale chromatography or crystallization techniques.
Types of Reactions:
Oxidation: N,N’-bis(4-tert-butylbenzyl)benzene-1,3-dicarboxamide can undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen or other functional groups.
科学研究应用
N,N’-bis(4-tert-butylbenzyl)benzene-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical and thermal properties.
作用机制
The mechanism of action of N,N’-bis(4-tert-butylbenzyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms, where the compound modulates the activity of key signaling proteins, thereby influencing cellular processes.
相似化合物的比较
N,N’-bis(4-tert-butylbenzyl)benzene-1,3-dicarboxamide can be compared with other similar compounds such as:
N,N’-bis(4-methylbenzyl)benzene-1,3-dicarboxamide: Similar structure but with methyl groups instead of tert-butyl groups.
N,N’-bis(4-ethylbenzyl)benzene-1,3-dicarboxamide: Contains ethyl groups instead of tert-butyl groups.
N,N’-bis(4-isopropylbenzyl)benzene-1,3-dicarboxamide: Features isopropyl groups instead of tert-butyl groups.
The uniqueness of N,N’-bis(4-tert-butylbenzyl)benzene-1,3-dicarboxamide lies in the presence of the bulky tert-butyl groups, which can influence its steric and electronic properties, making it distinct in terms of reactivity and applications.
属性
分子式 |
C30H36N2O2 |
|---|---|
分子量 |
456.6 g/mol |
IUPAC 名称 |
1-N,3-N-bis[(4-tert-butylphenyl)methyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C30H36N2O2/c1-29(2,3)25-14-10-21(11-15-25)19-31-27(33)23-8-7-9-24(18-23)28(34)32-20-22-12-16-26(17-13-22)30(4,5)6/h7-18H,19-20H2,1-6H3,(H,31,33)(H,32,34) |
InChI 键 |
JILUPBVSIWRNAN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)C(=O)NCC3=CC=C(C=C3)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,4-Diethyl-2-[1-(4-nitro-phenyl)-1H-pyrrol-2-yl]-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B15006840.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(3-bromo-4-methylphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15006846.png)

![4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15006852.png)
![2-ethoxy-6-[({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)methyl]phenol](/img/structure/B15006853.png)

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}hexanamide](/img/structure/B15006877.png)

![6-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B15006886.png)
![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]thiophene-2-carboxamide](/img/structure/B15006902.png)
![2-{4-methyl-3-[(2-methylpropyl)sulfanyl]-5-(phenylsulfonyl)phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15006908.png)
![Diethyl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15006911.png)
